

# Application Notes and Protocols: Pharmacokinetic Analysis of Prexasertib Lactate in Pediatric Patients

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Prexasertib lactate |           |
| Cat. No.:            | B15581433           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Prexasertib lactate (LY2606368) is a selective inhibitor of checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2), key proteins in the DNA damage response (DDR) pathway.[1] By inhibiting CHK1/2, Prexasertib prevents cancer cells from repairing DNA damage, which can lead to an accumulation of damaged DNA, genomic instability, and ultimately, apoptosis (programmed cell death).[2] This mechanism is particularly relevant in tumors with existing defects in cell cycle checkpoints, such as those with TP53 mutations.[3] Preclinical studies in various pediatric cancer models have shown significant anti-tumor effects, both as a monotherapy and in combination with chemotherapy.[4] This has led to the clinical investigation of Prexasertib in pediatric patients with recurrent or refractory solid tumors.[4]

These application notes provide a summary of the pharmacokinetic (PK) profile of Prexasertib in the pediatric population based on available clinical trial data. Detailed protocols for the clinical evaluation and a visualization of the drug's mechanism of action are also presented to guide further research and development.

# Data Presentation: Pharmacokinetics of Prexasertib in Pediatric Patients



The primary source of pharmacokinetic data for Prexasertib in children is the Phase 1 clinical trial ADVL1515, conducted by the Children's Oncology Group Pediatric Early Phase Clinical Trials Network.[1] While detailed quantitative pharmacokinetic parameters from this study are not publicly available in the provided abstracts, the study design and key qualitative findings are summarized below.

Table 1: Summary of Pediatric Pharmacokinetic Study Design and Findings for Prexasertib

| Parameter                       | Description                                                                                                           |  |
|---------------------------------|-----------------------------------------------------------------------------------------------------------------------|--|
| Study Identification            | ADVL1515 (NCT02808650)                                                                                                |  |
| Patient Population              | Patients aged 2 to 20 years with recurrent or refractory solid tumors, including Central Nervous System (CNS) tumors. |  |
| Dose Levels Evaluated           | 80, 100, 125, and 150 mg/m <sup>2</sup> [1]                                                                           |  |
| Drug Administration             | Intravenous (IV) infusion on Days 1 and 15 of a 28-day cycle.[1]                                                      |  |
| PK Sampling Timepoints          | Pharmacokinetic analysis was performed during Cycle 1.[1]                                                             |  |
| Key Pharmacokinetic Finding     | The pharmacokinetics of Prexasertib appeared to be dose-proportional across the 80-150 mg/m² dose range.[1]           |  |
| Recommended Phase 2 Dose (RP2D) | 150 mg/m² administered IV on Days 1 and 15 of a 28-day cycle.[1]                                                      |  |

# **Signaling Pathway**

Prexasertib's primary mechanism of action is the inhibition of the ATR-CHK1 signaling pathway, a critical component of the DNA damage response.





Click to download full resolution via product page

Caption: The CHK1 signaling pathway in response to DNA damage and its inhibition by Prexasertib.

# **Experimental Protocols**

The following protocol is based on the methodology of the ADVL1515 Phase 1 clinical trial.[1]

### Methodological & Application





Protocol: Phase 1 Pharmacokinetic Analysis of Prexasertib in Pediatric Patients

#### 1. Patient Eligibility:

- Enroll patients aged 1 to 21 years with a histologically confirmed diagnosis of a recurrent or refractory solid tumor, including CNS tumors.
- Ensure patients have adequate organ function (hematologic, renal, and hepatic).
- Obtain informed consent from patients/legal guardians.

#### 2. Study Design and Dosing:

- Employ a dose-escalation design (e.g., "rolling-six") to determine the maximum tolerated dose (MTD) and RP2D.
- Administer **Prexasertib lactate** as an intravenous (IV) infusion over 60 minutes.
- The dosing schedule is on Days 1 and 15 of a 28-day cycle.
- Evaluate dose levels starting at 80 mg/m² and escalating to 100 mg/m², 125 mg/m², and 150 mg/m² in subsequent cohorts, pending safety evaluations.[1]

#### 3. Pharmacokinetic Sample Collection:

- Perform intensive PK sampling during the first cycle of therapy.
- Collect peripheral blood samples in appropriate anticoagulant tubes (e.g., K2-EDTA).
- A typical sampling schedule for a 60-minute IV infusion would be:
- Pre-dose (0 hour)
- End of infusion (1 hour)
- Post-infusion at multiple time points (e.g., 1.5, 2, 4, 6, 8, and 24 hours post-start of infusion).
- Process blood samples by centrifugation to separate plasma within 30 minutes of collection.
- Store plasma samples at -80°C until analysis.

#### 4. Bioanalytical Method:

- Quantify Prexasertib concentrations in plasma using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
- The method should meet regulatory standards for accuracy, precision, linearity, and stability.

#### 5. Pharmacokinetic Data Analysis:

 Calculate pharmacokinetic parameters using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).



- Key parameters to determine include:
- Cmax (Maximum plasma concentration)
- Tmax (Time to Cmax)
- AUC<sub>0-t</sub> (Area under the concentration-time curve from time 0 to the last measurable concentration)
- AUC<sub>0-inf</sub> (Area under the concentration-time curve extrapolated to infinity)
- CL (Total body clearance)
- Vd (Volume of distribution)
- t<sub>1</sub>/<sub>2</sub> (Terminal half-life)
- Evaluate the dose proportionality of Cmax and AUC across the different dose cohorts.
- 6. Safety and Tolerability Monitoring:
- Monitor patients for any adverse events (AEs) and dose-limiting toxicities (DLTs) throughout the treatment period.
- Common drug-related Grade 3/4 toxicities observed in pediatric patients include neutropenia, leukopenia, thrombocytopenia, lymphopenia, and anemia.

# **Experimental Workflow Diagram**



Click to download full resolution via product page

Caption: Workflow for the pharmacokinetic analysis of Prexasertib in pediatric clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Broad Spectrum Activity of the Checkpoint Kinase 1 Inhibitor Prexasertib as a Single Agent or Chemopotentiator Across a Range of Preclinical Pediatric Tumor Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Pharmacokinetic Analysis of Prexasertib Lactate in Pediatric Patients]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15581433#pharmacokinetic-analysis-of-prexasertib-lactate-in-pediatric-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com